3-Amino-6-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one

Übersicht

Beschreibung

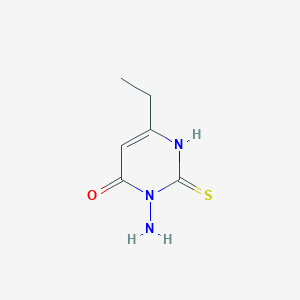

3-Amino-6-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C6H9N3OS. It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one typically involves the condensation of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-6-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidinones depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Amino-6-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Wirkmechanismus

The mechanism of action of 3-Amino-6-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of nucleic acid synthesis or disruption of cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-Butyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

- 6-Amino-1,3-diethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

- 6-Ethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

Uniqueness

3-Amino-6-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and ethyl groups provide sites for further functionalization, making it a versatile intermediate in synthetic chemistry .

Biologische Aktivität

3-Amino-6-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, a derivative of pyrimidine, has been studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. Understanding its biological activity can provide insights into its potential applications in drug development.

The molecular formula of this compound is C6H9N3OS, with a molecular weight of 171.22 g/mol. The compound features a thioxo group and an amino group that contribute to its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor by binding to active sites and blocking substrate access. This inhibition can disrupt nucleic acid synthesis or cellular signaling pathways, making it a candidate for therapeutic applications in various diseases .

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. In a study evaluating various pyrimidine derivatives, certain compounds demonstrated antibacterial and antifungal activities. For instance:

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| 3-Amino-6-ethyl-2-thioxo | Antibacterial | 32 |

| 6-Amino-1,3-diethyl | Antifungal | 16 |

These findings suggest that the thioxo group enhances the antimicrobial efficacy of these compounds .

Anticancer Activity

The anticancer potential of 3-Amino-6-ethyl-2-thioxo has been explored through various studies. It has shown promise in inhibiting cancer cell proliferation in vitro. For example, compounds derived from this structure have been tested against several cancer cell lines:

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| MCF7 | 3-Amino derivative | 10.5 |

| HCT116 | 3-Amino derivative | 8.7 |

| PC3 | 3-Amino derivative | 12.0 |

These results indicate that modifications to the pyrimidine structure can significantly enhance anticancer activity .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. A comparative study showed that certain derivatives of 3-Amino-6-ethyl-2-thioxo outperformed standard anti-inflammatory drugs like ibuprofen in specific assays:

| Compound | Time (h) | Inhibition (%) |

|---|---|---|

| Compound A | 3 | 75 |

| Compound B | 4 | 80 |

Such findings highlight the potential of this compound in developing new anti-inflammatory therapies .

Case Studies

Several case studies have documented the biological activity of pyrimidine derivatives:

- Antimicrobial Study : A series of derivatives were synthesized from 6-amino-2-thioxo-pyrimidine and tested for their antibacterial properties. The study concluded that specific substitutions could enhance activity against resistant strains .

- Anticancer Evaluation : Research focused on the cytotoxic effects of pyrimidine derivatives on various cancer cell lines demonstrated that structural modifications could lead to improved efficacy against tumors .

Eigenschaften

IUPAC Name |

3-amino-6-ethyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-2-4-3-5(10)9(7)6(11)8-4/h3H,2,7H2,1H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGYSDTWOCKKCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N(C(=S)N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601205196 | |

| Record name | 3-Amino-6-ethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601205196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206969-66-5 | |

| Record name | 3-Amino-6-ethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-6-ethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601205196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.